Diethyl 2-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-ethylmalonate
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Overview
Description
Diethyl 2-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-ethylmalonate is an organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-ethylmalonate typically involves the reaction of 6-chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid with diethyl malonate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-ethylmalonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.
Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Diethyl 2-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-ethylmalonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of diethyl 2-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-ethylmalonate involves its interaction with specific molecular targets and pathways. The trifluoromethyl and chlorine groups on the pyridine ring contribute to its reactivity and ability to interact with biological molecules. These interactions can lead to various biological effects, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and chlorine substituents on the pyridine ring but lacks the diethyl malonate moiety.
Fluorinated Quinolines: These compounds also contain fluorine atoms and exhibit unique chemical and biological properties.
Uniqueness
Diethyl 2-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-ethylmalonate is unique due to the combination of its pyridine ring with trifluoromethyl and chlorine substituents and the diethyl malonate moiety
Properties
IUPAC Name |
diethyl 2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-ethylpropanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClF3NO4/c1-4-14(12(21)23-5-2,13(22)24-6-3)10-7-9(15(17,18)19)8-11(16)20-10/h7-8H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYPOVRHZPTDKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC(=CC(=C1)C(F)(F)F)Cl)(C(=O)OCC)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClF3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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